{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
Description
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is an organic compound that features both an ester and an amide functional group
Properties
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGQTJPIRBIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with 2-((1-(3-methoxyphenyl)ethyl)amino)-2-oxoethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-((1-(3-methoxyphenyl)ethyl)amino)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Shares the methoxybenzoate structure but lacks the amide group.
2-((1-(3-Methoxyphenyl)ethyl)amino)ethanol: Similar structure but lacks the ester group.
4-Hydroxy-3-methoxyphenylacetone: Contains a methoxyphenyl group but differs in the functional groups attached
Uniqueness
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds .
Biological Activity
The compound {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a carbamoyl group attached to a methoxy-substituted benzoate, which is believed to influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated various derivatives for their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain analogs showed promising activity comparable to standard antibiotics like ampicillin .
| Compound | Activity Against S. aureus | Activity Against E. coli | MIC (µg/mL) |
|---|---|---|---|
| Analog 1 | Comparable to ampicillin | 50% of ampicillin | 100 |
| Analog 2 | Moderate | Comparable | 200 |
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential mechanism for reducing inflammation .
The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups enhances its binding affinity, which may explain its observed biological effects.
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing various derivatives of benzoates and evaluating their antimicrobial properties. The compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Inhibition of Inflammatory Pathways
Another research effort investigated the anti-inflammatory effects of the compound in animal models. Results indicated a significant reduction in inflammation markers following treatment with the compound, supporting its use in therapeutic applications for inflammatory diseases .
Q & A
Q. What are the primary synthetic routes for {[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 3-Methoxybenzoate, and how can its purity be validated?
The synthesis typically involves multi-step reactions, starting with methoxyphenyl derivatives and trimethoxybenzoic acid intermediates. Key steps include:
- Carbamate formation : Reacting 3-methoxyphenethylamine with a chloroformate intermediate under anhydrous conditions (e.g., using DMF as a solvent and diisopropylcarbodiimide as a coupling agent) .
- Esterification : Coupling the carbamate intermediate with 3-methoxybenzoic acid via a Steglich esterification (using DCC/DMAP) .
Purity validation : - Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to resolve byproducts .
- Spectroscopy : H/C NMR to confirm functional groups (e.g., methoxy peaks at δ 3.7–3.9 ppm, ester carbonyl at ~170 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on GHS classification for structurally similar carbamates and esters:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and EN 143-certified respiratory filters to avoid inhalation of particulates .
- Environmental controls : Use closed systems to prevent contamination of water sources; avoid drainage disposal .
- Emergency measures : Immediate washing with water upon skin contact; ethanol-based solutions for equipment decontamination .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?
Methodological considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carbamate stability but may require post-reaction purification via liquid-liquid extraction .
- Catalyst screening : Test alternative catalysts (e.g., HOBt vs. DMAP) to reduce racemization during esterification .
- Process analytics : Use inline FTIR to monitor reaction progress and terminate at ~90% conversion to avoid hydrolysis .
Data-driven optimization : - Employ ICReDD’s computational reaction path search to predict optimal temperature/pH windows (e.g., 0–5°C for carbamate steps) .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
Common discrepancies :
- Overlapping NMR peaks : Use 2D NMR (HSQC, HMBC) to distinguish methoxy and aromatic protons .
- Mass spectrometry anomalies : High-resolution MS (HRMS) with ESI+ ionization to confirm molecular ion ([M+H] expected m/z = ~386.16) and rule out adducts .
Case study : If IR shows unexpected carbonyl stretches (~1680 cm), assess for residual DMF via GC-MS .
Q. How can computational models predict the compound’s biological activity and guide experimental design?
In silico approaches :
- Docking simulations : Use AutoDock Vina to screen against acetylcholinesterase (PDB ID: 4EY7) or cytochrome P450 isoforms .
- ADMET prediction : SwissADME to estimate logP (~3.2) and blood-brain barrier permeability, informing in vivo study design .
Validation workflow : - Prioritize targets with docking scores ≤ -8.0 kcal/mol for in vitro enzyme inhibition assays .
Q. What experimental designs are effective for assessing stability under physiological conditions?
Degradation studies :
- pH-dependent hydrolysis : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor via UPLC-MS for ester cleavage products .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation using validated HPLC methods .
Data interpretation : - Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
